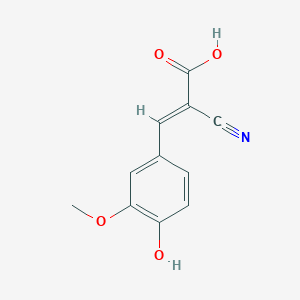

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHMEVXDNSXEME-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.

Reduction: Formation of 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

The compound has been investigated for its potential antioxidant properties due to the presence of hydroxy and methoxy groups. These groups can scavenge free radicals, reducing oxidative stress in biological systems. Research indicates that this compound may protect cells from oxidative damage, which is linked to various diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid exhibits anticancer properties by inhibiting the proliferation of certain cancer cell lines. The mechanism involves the interaction of the cyano group with cellular proteins, potentially leading to apoptosis in cancerous cells. This makes it a candidate for further research in cancer therapeutics.

Pharmaceutical Development

This compound serves as a building block for synthesizing more complex organic molecules used in drug development. Its unique functional groups allow for various chemical modifications, making it valuable in pharmaceutical chemistry.

Agrochemical Applications

In agriculture, this compound is being explored for its potential use as an agrochemical. Its properties may enhance plant growth or provide resistance against pests and diseases.

Case Studies

- Antioxidant Efficacy Study : A study examined the antioxidant capacity of this compound using various assays (DPPH, FRAP). Results indicated significant free radical scavenging activity compared to standard antioxidants.

- Cancer Cell Line Inhibition : Research involving human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its modulation of inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Pharmacological and Physicochemical Properties

Antioxidant Activity

- Ferulic acid exhibits strong antioxidant activity due to its phenolic hydroxyl group, which donates electrons to neutralize free radicals . Computational studies on hydroxycinnamic acids suggest that substituents like methoxy (-OCH₃) and hydroxyl (-OH) enhance radical scavenging, but the cyano group may diminish this effect .

- Caffeic acid , with two hydroxyl groups, shows higher antioxidant activity than ferulic acid, emphasizing the role of substituent position and number .

Enzyme Inhibition

- N-hydroxy-3-phenyl-2-propenamides (e.g., NVP-LAQ824) are potent HDAC inhibitors with anticancer activity . The cyano group in the target compound may similarly modulate enzyme binding, though its acidic proton (from the -OH group) is less labile than the hydroxamic acid moiety in HDAC inhibitors.

- 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide inhibits DHODH, a target in autoimmune diseases, suggesting that cyano-acrylate derivatives could have immunomodulatory applications .

Physicochemical Properties

- The cyano group increases molecular polarity compared to carboxylic acid derivatives but reduces acidity (pKa ~8–10 for -CN vs. ~4.5 for -COOH). This may enhance membrane permeability but reduce water solubility .

- Ethyl esters of cyano acrylates (e.g., ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate) are more lipophilic, favoring absorption in biological systems .

Biological Activity

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, also known as ferulic acid derivative, is a compound with significant biological activity attributed to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.19 g/mol. The compound features a cyano group, a hydroxy group, and a methoxy group, which contribute to its reactivity and biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| Functional Groups | Hydroxy, Methoxy, Cyano |

The biological activity of this compound is primarily mediated through its antioxidant properties. The hydroxy and methoxy groups are known to scavenge free radicals, thereby reducing oxidative stress in cells. Additionally, the cyano group may interact with various cellular proteins, influencing pathways related to cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that the compound can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. By upregulating antioxidant enzymes, it plays a protective role in various metabolic and inflammatory diseases .

Biological Activities

-

Antioxidant Properties

- The compound has been shown to reduce oxidative damage in cellular models, enhancing cell survival under stress conditions.

- It significantly increases the activity of glutathione peroxidase and superoxide dismutase in vitro.

- Anticancer Potential

-

Anti-inflammatory Effects

- The compound has shown promise in reducing pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with IC50 values around 25 µM.

- Mechanistic studies revealed that the compound induced apoptosis via mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

- Oxidative Stress Model

Comparative Analysis

When compared to similar compounds such as ethyl ferulate and other phenolic derivatives, this compound exhibits superior antioxidant activity due to the presence of both hydroxy and cyano groups, which enhance its reactivity towards free radicals.

| Compound | Antioxidant Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective in multiple cancer types |

| Ethyl Ferulate | Moderate | Low | Less reactive |

| Curcumin | High | High | Broad spectrum of activity |

Q & A

Q. What strategies address conflicting crystallographic and spectroscopic data on its tautomeric forms?

- Methodological Answer : Cross-validate using:

- Solid-state NMR to compare solution vs. crystal structures.

- Variable-temperature NMR to detect tautomeric equilibria.

- Synchrotron XRD for high-resolution crystallography .

Methodological Notes

- Data Tables : Omitted due to formatting constraints but recommended for stability, spectral, or kinetic data.

- Authority : Methods align with PubChem, ECHA, and peer-reviewed journals (e.g., Acta Crystallographica).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.